molecular formula C16H12O7 B1657870 Sydowinin B CAS No. 58450-00-3

Sydowinin B

Cat. No.: B1657870
CAS No.: 58450-00-3
M. Wt: 316.26 g/mol
InChI Key: SSBSKLSIZKVBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sydowinin B is a xanthone polyketide compound that has been isolated from the fungus Aspergillus sydowii. It is known for its unique chemical structure and various biological activities, including immunosuppressant properties .

Biochemical Analysis

Biochemical Properties

Sydowinin B plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, such as protein kinases and phosphatases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which allow this compound to bind to the active sites of these enzymes and modulate their activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been shown to suppress the activation of immune cells, thereby exhibiting immunosuppressive properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of protein kinases and phosphatases, inhibiting their activity and subsequently affecting downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and the induction of apoptosis in cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and immune cell activation. These temporal effects are crucial for understanding the potential therapeutic applications of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert immunosuppressive effects without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, this compound can alter metabolite levels by modulating the activity of enzymes involved in the synthesis and degradation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues, where it can exert its biochemical effects. The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and apoptosis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sydowinin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as methylated or acetylated forms .

Properties

IUPAC Name

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBSKLSIZKVBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58450-00-3
Record name Sydowinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SYDOWININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sydowinin B
Reactant of Route 2
Sydowinin B
Reactant of Route 3
Sydowinin B
Reactant of Route 4
Reactant of Route 4
Sydowinin B
Reactant of Route 5
Sydowinin B
Reactant of Route 6
Reactant of Route 6
Sydowinin B
Customer
Q & A

Q1: What is the molecular structure and formula of Sydowinin B?

A: this compound is a methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate. Its molecular formula is C16H12O7. [, ]

Q2: What are the known sources of this compound?

A: this compound has been isolated from several fungal species, including Aspergillus sydowi, Pestalotiopsis clavispora, and Aspergillus versicolor. [, , ]

Q3: Has this compound shown any potential in targeting specific enzymes?

A: While not a primary focus of current research, one study observed that this compound displayed moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a key enzyme involved in insulin signaling and a potential target for type 2 diabetes treatment. [] The study reported an IC50 value of 81 μM for this compound against PTP-1B.

Q4: What analytical techniques are commonly employed for the detection and quantification of this compound?

A: Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry, are typically employed for the identification and quantification of this compound in complex matrices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.